Cinacalcet-N-Oxid

Übersicht

Beschreibung

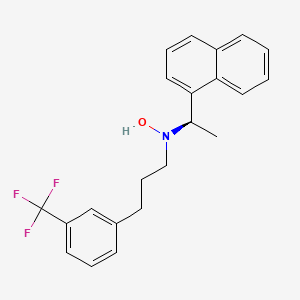

Cinacalcet N-Oxide is a compound with the CAS Number: 1229224-94-5 . It is related to Cinacalcet, a drug that acts as a calcimimetic (i.e., it mimics the action of calcium on tissues) and is used to treat hyperparathyroidism due to parathyroid tumors or renal failure .

Physical And Chemical Properties Analysis

Cinacalcet N-Oxide has a molecular weight of 373.42 . Other physical and chemical properties such as density, boiling point, and flash point are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Cinacalcet-N-Oxid: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen

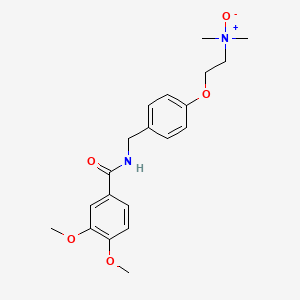

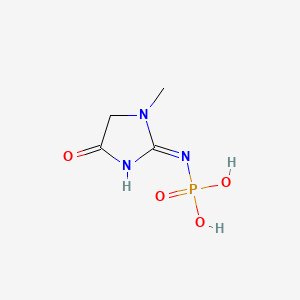

Entwicklung analytischer Methoden: this compound wird bei der Entwicklung analytischer Methoden verwendet. Diese Methoden sind entscheidend für die Gewährleistung der Genauigkeit und Zuverlässigkeit von pharmazeutischen Tests und Forschungsarbeiten. Die Verbindung kann für die Methodenvalidierung (AMV) während der kommerziellen Produktion von Cinacalcet oder für abgekürzte neue Arzneimittelzulassungen (ANDA) verwendet werden {svg_1}.

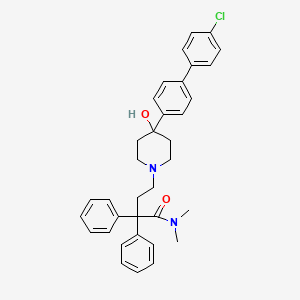

Qualitätskontrolle: In der pharmazeutischen Industrie ist die Einhaltung hoher Qualitätsstandards von größter Bedeutung. This compound spielt eine Rolle bei der Qualitätskontrolle (QK), wo es bei der Überwachung der Reinheit, Wirksamkeit und Konsistenz von pharmazeutischen Produkten hilft {svg_2}.

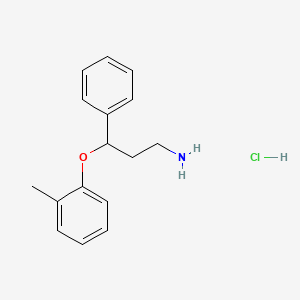

Behandlung von resistenten Bakterien: Jüngste Studien haben gezeigt, dass Cinacalcet antibakterielle und antibiofilmbildende Eigenschaften aufweist, insbesondere gegen resistente Bakterienstämme wie Staphylococcus aureus. Obwohl diese Forschung nicht speziell auf this compound ausgerichtet ist, deutet sie auf potenzielle Anwendungen bei der Bekämpfung multiresistenter Infektionen hin {svg_3}.

Studien zur Interaktion von Medikamenten mit DNA: Die Interaktion von Medikamenten mit DNA ist ein kritisches Forschungsgebiet in der Medikamentenentwicklung. Untersuchungen mit Cinacalcet haben dessen Bindungsmodus mit der doppelsträngigen Desoxyribonukleinsäure (dsDNA) aus Kalbsthymus (ct-dsDNA) untersucht. Diese Forschung ist unerlässlich für die Entwicklung wirksamerer Medikamente und das Verständnis ihrer Wirkmechanismen {svg_4}.

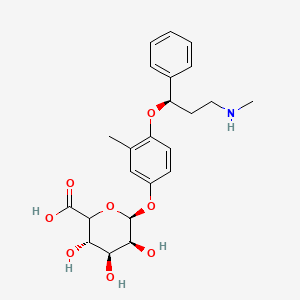

5. Kalkimimetische Therapie bei chronischer Nierenerkrankung Cinacalcet ist bekannt für seine Verwendung in der kalkimimetischen Therapie, die die Wirkung von Kalzium auf Gewebe nachahmt. Es wurde auf seine Vorteile und Risiken bei Erwachsenen mit chronischer Nierenerkrankung (CKD) untersucht. Obwohl diese Anwendung spezifisch für Cinacalcet ist, kann sie Einblicke in ähnliche Anwendungen für this compound liefern {svg_5}.

Pharmazeutische Forschung und Entwicklung: Als hochreine Verbindung wird this compound der pharmazeutischen Industrie für zukunftsweisende Forschung und Entwicklung zur Verfügung gestellt. Hersteller sind stolz darauf, diese Verbindung für innovative wissenschaftliche Erkundungen bereitzustellen {svg_6}.

Safety and Hazards

Wirkmechanismus

Target of Action

Cinacalcet N-Oxide primarily targets the calcium-sensing receptors (CaSR) that are expressed in various human organ tissues . These receptors play a crucial role in maintaining calcium homeostasis in the body .

Mode of Action

Cinacalcet N-Oxide acts as a calcimimetic . It mimics the action of calcium on tissues by allosteric activation of the calcium-sensing receptors . This increases the sensitivity of these receptors to activation by extracellular calcium, resulting in the inhibition of parathyroid hormone (PTH) secretion . The reduction in PTH is associated with a concomitant decrease in serum calcium levels .

Biochemical Pathways

Cinacalcet N-Oxide affects several biochemical pathways. It interacts with skin repair-related mechanisms, including inflammation and nitric oxide pathways . It also plays a role in the CaSR-CaMKKβ-LKB1-AMPK-eNOS pathway in the kidney .

Pharmacokinetics

Cinacalcet N-Oxide is rapidly and extensively metabolized . After administration, it undergoes oxidative N-dealkylation to hydrocinnamic acid and hydroxy-hydrocinnamic acid, which are further metabolized via β-oxidation and glycine conjugation . The oxidative N-dealkylation process also generates metabolites that contain the naphthalene ring . The pharmacokinetics of Cinacalcet N-Oxide are dose proportional over the dose range of 30–180 mg . The terminal elimination half-life is 30–40 hours, and steady-state concentrations are achieved within 7 days .

Result of Action

The primary result of Cinacalcet N-Oxide’s action is the lowering of parathyroid hormone levels, which leads to a decrease in serum calcium levels . This can prevent progressive bone disease and adverse events associated with mineral metabolism disorders .

Action Environment

The action of Cinacalcet N-Oxide can be influenced by various environmental factors. For instance, its bioavailability increases if taken with food . Moderate or severe hepatic impairment can increase the exposure to cinacalcet n-oxide by approximately 2- and 4-fold, respectively .

Biochemische Analyse

Biochemical Properties

Cinacalcet N-Oxide, like its parent compound Cinacalcet, is expected to interact with the calcium-sensing receptor (CaSR), a G-protein coupled receptor located on the parathyroid glands . By increasing the sensitivity of the CaSR to activation by extracellular calcium, Cinacalcet N-Oxide may result in the inhibition of parathyroid hormone (PTH) secretion .

Cellular Effects

In cellular models, Cinacalcet has been shown to reduce oxidative stress and apoptosis, and increase autophagy . These effects are attributed to the increment of intracellular Ca2+ concentration and the phosphorylation of Ca2+/calmodulin-dependent protein kinase kinaseβ (CaMKKβ)-Liver kinase B1 (LKB1)-AMPK . It is reasonable to hypothesize that Cinacalcet N-Oxide may have similar effects.

Molecular Mechanism

The molecular mechanism of Cinacalcet N-Oxide is likely to be similar to that of Cinacalcet. Cinacalcet directly lowers parathyroid hormone levels by increasing the sensitivity of the calcium sensing receptors to activation by extracellular calcium, resulting in the inhibition of PTH secretion .

Temporal Effects in Laboratory Settings

For instance, in a study of patients with chronic kidney disease, daily intravenous dosing of Cinacalcet over 4 weeks resulted in a sustained reduction in PTH .

Dosage Effects in Animal Models

In animal models, different doses of Cinacalcet have shown varying effects. For example, in a study on rats, multiple doses of Cinacalcet were used and it was found that a dose of 1 mg/kg significantly increased skin flap survival rate . It is plausible that Cinacalcet N-Oxide may exhibit similar dosage-dependent effects.

Metabolic Pathways

Cinacalcet is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes (primarily 3A4, 2D6 and 1A2) with less than 1% of the parent drug excreted in the urine . The major routes of metabolism are N-dealkylation, leading to carboxylic acid derivatives, and oxidation of the naphthalene ring system to form dihydrodiols . Cinacalcet N-Oxide may follow similar metabolic pathways.

Transport and Distribution

Given that Cinacalcet is known to act on the calcium-sensing receptors expressed in various human organ tissues , it is reasonable to hypothesize that Cinacalcet N-Oxide may have a similar distribution.

Subcellular Localization

Studies on Cinacalcet suggest that it may be localized in peroxisomes

Eigenschaften

IUPAC Name |

N-[(1R)-1-naphthalen-1-ylethyl]-N-[3-[3-(trifluoromethyl)phenyl]propyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3NO/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26(27)14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-5,7,9-13,15-16,27H,6,8,14H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDFTKSSGCGZLY-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)N(CCCC3=CC(=CC=C3)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)N(CCCC3=CC(=CC=C3)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401124033 | |

| Record name | (αR)-N-Hydroxy-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401124033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229224-94-5 | |

| Record name | (αR)-N-Hydroxy-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1229224-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-N-Hydroxy-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401124033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

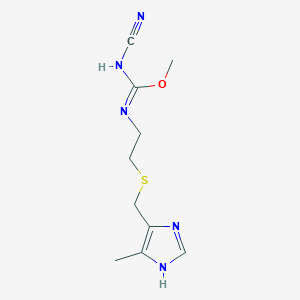

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid](/img/structure/B601816.png)

![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B601817.png)